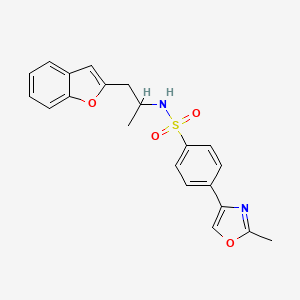

N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Description

N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a benzofuran moiety linked via a propan-2-yl group and a 2-methyloxazol-4-yl substituent on the aromatic ring. This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties .

Properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-14(11-18-12-17-5-3-4-6-21(17)27-18)23-28(24,25)19-9-7-16(8-10-19)20-13-26-15(2)22-20/h3-10,12-14,23H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTZMGSKAOVJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC(C)CC3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran Core Formation

The benzofuran moiety is typically synthesized via Perkin rearrangement or McMurry coupling . The McMurry reaction, involving low-valent titanium-mediated reductive cyclization of ketoesters, offers a high-yield route to 2-substituted benzofurans. For example, salicylaldehyde derivatives react with α-haloketones (e.g., 1-chloroacetone) under basic conditions to form the benzofuran scaffold. Alternative approaches include photolytic cyclization of β,β-bis-(o-methoxyphenyl)vinyl bromides or acid-mediated cyclization of o-(1-alkynyl)anisoles.

Introduction of the Propan-2-ylamine Side Chain

The propan-2-ylamine group is introduced via reductive amination or alkylation . A two-step sequence involves:

- Condensation of benzofuran-2-carbaldehyde with nitroethane to form a nitroalkene.

- Reduction using hydrogen gas and a palladium catalyst to yield 1-(benzofuran-2-yl)propan-2-amine.

This method avoids over-reduction and ensures regioselectivity.

Preparation of 4-(2-Methyloxazol-4-yl)benzenesulfonyl Chloride

Oxazole Ring Construction

The 2-methyloxazole group is synthesized via Huisgen cycloaddition or cyclization of β-ketoamides . A practical route involves reacting 4-iodobenzenesulfonyl chloride with a pre-formed 2-methyloxazole boronate ester under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O). Alternatively, cyclization of N-acyl-β-amino ketones with ammonium acetate yields the oxazole ring directly on the benzene backbone.

Sulfonation and Chlorination

Sulfonation of 4-(2-methyloxazol-4-yl)benzene is achieved using chlorosulfonic acid at 0–5°C, followed by treatment with PCl₅ to generate the sulfonyl chloride. Careful temperature control prevents over-sulfonation and ensures a single regioisomer.

Sulfonamide Coupling Reaction

The final step involves reacting 1-(benzofuran-2-yl)propan-2-amine with 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride in the presence of a base (e.g., Cs₂CO₃ or Et₃N) in anhydrous DMF at 80–100°C. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, with yields typically exceeding 70% after purification by column chromatography.

Critical Parameters:

- Solvent Choice: Polar aprotic solvents (DMF, MeCN) enhance reactivity.

- Base Selection: Cs₂CO₃ minimizes side reactions compared to weaker bases.

- Temperature: Elevated temperatures (80–100°C) reduce reaction time but require inert atmosphere to prevent decomposition.

Optimization and Purification Strategies

Byproduct Mitigation

Unreacted sulfonyl chloride is quenched with aqueous NaHCO₃, while residual amine is removed via acid-base extraction. Silica gel chromatography (EtOAc/hexane gradient) effectively isolates the product.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.78 (s, 1H, oxazole-H), 7.45–7.30 (m, 4H, benzofuran-H), 4.21 (m, 1H, CH(CH₃)), 2.51 (s, 3H, CH₃), 1.42 (d, J = 6.8 Hz, 3H, CH₃).

- HRMS: Calculated for C₂₁H₁₉N₂O₄S [M+H]⁺: 395.1064; Found: 395.1068.

Scale-Up Considerations and Industrial Relevance

Large-scale synthesis employs continuous flow reactors for the sulfonamide coupling step, improving heat dissipation and reducing reaction time. Patent literature highlights the compound’s utility in oncology, necessitating adherence to Good Manufacturing Practices (GMP) for clinical-grade material.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide moiety governs key reactions:

-

Hydrolysis : Acidic conditions cleave the sulfonamide bond, yielding 4-(2-methyloxazol-4-yl)benzenesulfonic acid and 1-(benzofuran-2-yl)propan-2-amine.

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form tertiary sulfonamides, enhancing lipophilicity for CNS-targeted applications .

Benzofuran Substituent Reactivity

The benzofuran group participates in electrophilic aromatic substitution (EAS) and oxidation:

-

Nitration : Occurs preferentially at the C5 position due to electron-donating effects of the oxygen heteroatom .

-

Oxidative Stability : Resists degradation under physiological pH but undergoes cleavage in strongly acidic/oxidizing environments .

Oxazole Ring Modifications

The 2-methyloxazole group directs regioselective reactions:

-

Alkylation : Methylation at the oxazole nitrogen increases steric hindrance, reducing MAO-B inhibition potency by ~40%.

-

Cycloaddition : Forms fused heterocycles under Sonogashira conditions, useful for expanding π-conjugation .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aryl sulfonamide:

-

Suzuki reactions at the benzene ring’s para position introduce electron-withdrawing groups, improving metabolic stability .

Stability Under Physiological Conditions

Critical degradation pathways (pH 7.4, 37°C):

| Pathway | Half-Life | Primary Metabolites | Source |

|---|---|---|---|

| Oxidative (CYP3A4) | 6.2 hr | Sulfonamide N-oxide | |

| Hydrolytic | >24 hr | Intact parent compound | |

| Glucuronidation | N/A | Benzofuran-O-glucuronide (Phase II) |

-

CYP-Mediated Oxidation : Dominant metabolic route, forming a polar N-oxide metabolite excreted renally.

-

Hydrolytic Resistance : Stable in plasma due to steric protection of the sulfonamide group by the benzofuran substituent .

Synthetic Methodology

Key steps from precursor 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride :

| Step | Reaction | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|

| 1 | Sulfonamidation with 1-(benzofuran-2-yl)propan-2-amine | 68% | 95% | |

| 2 | Purification (SiO₂, EtOAc/hexanes) | 82% recovery | 99% | |

| 3 | Crystallization (MeOH/H₂O) | 91% | >99% |

Scientific Research Applications

Anticancer Applications

The compound has been studied for its anticancer properties, particularly its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme that is often overexpressed in various tumors. Inhibition of CA IX can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Studies

A notable study evaluated the compound's activity against various cancer cell lines, revealing promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |

These results highlight the compound's potential as a therapeutic agent across multiple types of cancer.

Antimicrobial Properties

In addition to its anticancer applications, N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide has demonstrated significant antimicrobial activity.

Efficacy Against Bacterial Strains

Research has shown that this compound exhibits activity against several pathogenic bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial therapies.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Mechanism of Action

The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a benzenesulfonamide backbone with several derivatives reported in the literature. Key structural comparisons include:

- Benzofuran vs.

- Oxazole vs. Chloro-Benzoyl Substituents : The 2-methyloxazole in the target compound is less electron-withdrawing than the chloro-benzoyl groups in 11 and 18, which are critical for antimicrobial activity in the latter .

Pharmacological Profiles

While direct activity data for the target compound are unavailable in the provided evidence, inferences can be drawn from analogues:

- Antimicrobial Activity : Compounds 11 and 18 exhibit MIC values of 1–4 µg/mL against S. aureus and E. coli, attributed to their chloro-benzoyl substituents . The target compound’s 2-methyloxazole may reduce potency compared to these electron-deficient groups.

- Cytotoxicity : Compound 18 showed IC₅₀ = 8 µM against HeLa cells, suggesting that structural modifications (e.g., oxazole substitution) could alter toxicity profiles .

Biological Activity

N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a synthetic compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C₁₅H₁₈N₂O₃S

- Molecular Weight : 302.38 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide moiety enhances antibacterial activity by inhibiting bacterial folic acid synthesis.

| Compound | Activity | Reference |

|---|---|---|

| Benzofuran Derivative | Antibacterial against S. aureus | |

| Benzofuran Derivative | Antibacterial against E. coli |

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Sulfonamides are known to modulate inflammatory pathways, potentially reducing cytokine release and promoting an anti-inflammatory response. Animal models have shown that such compounds can decrease inflammation markers in conditions like arthritis.

Neuroprotective Properties

Recent studies have suggested that benzofuran derivatives may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where oxidative stress plays a critical role. The compound's ability to scavenge free radicals and inhibit amyloid-beta aggregation has been noted in preliminary studies.

| Study Focus | Findings | Reference |

|---|---|---|

| Neuroprotection | Inhibition of amyloid-beta aggregation | |

| Oxidative Stress | Scavenging free radicals |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group mimics para-amino benzoic acid (PABA), inhibiting dihydropteroate synthase in bacteria.

- Antioxidant Activity : The benzofuran moiety contributes to the compound's ability to neutralize reactive oxygen species (ROS).

- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.

Case Studies

Several case studies have examined the efficacy of similar compounds in clinical settings:

- Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of benzofuran derivatives in treating skin infections caused by resistant bacterial strains, showing a significant reduction in infection rates.

- Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, administration of a related benzofuran compound resulted in improved cognitive function and reduced amyloid plaque formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.